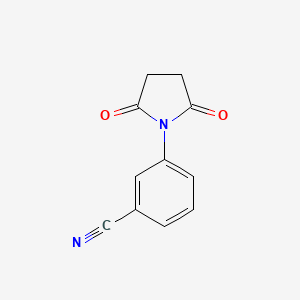

3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile

Description

Significance of Succinimide (B58015) and Benzonitrile (B105546) Moieties in Organic Synthesis and Medicinal Chemistry

The succinimide moiety, a five-membered ring known as pyrrolidine-2,5-dione, is a versatile building block in chemical synthesis and a privileged scaffold in medicinal chemistry. wikipedia.orgnih.gov Its importance stems from the reactivity of its carbonyl groups and the potential for substitution at the nitrogen atom. researchgate.net This allows for the construction of a diverse library of molecules with varied biological activities. nih.gov Succinimide derivatives are well-established as anticonvulsant drugs, with ethosuximide (B1671622) and methsuximide (B1676420) being notable examples. wikipedia.org Beyond this, the succinimide core is integral to compounds investigated for anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netontosight.ainih.gov In organic synthesis, succinimides like N-bromosuccinimide and N-chlorosuccinimide are widely used as reagents for halogenation and oxidation reactions. nih.gov

The benzonitrile moiety, a benzene (B151609) ring substituted with a cyano (-CN) group, is another critical functional group in drug discovery and materials science. ontosight.aiontosight.aiwikipedia.org The nitrile group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring. nih.gov This feature is often exploited to modulate a molecule's pharmacokinetic properties, such as metabolic stability and bioavailability. sioc-journal.cnresearchgate.net The nitrile group can act as a bioisostere for other functional groups like carbonyls or halogens and can participate in crucial hydrogen bonding interactions with biological targets. nih.govsioc-journal.cn Consequently, benzonitrile derivatives are found in a wide array of pharmaceuticals, including treatments for cancer, hypertension, and fungal infections. nih.gov In organic synthesis, benzonitrile is a precursor to many derivatives and can form useful coordination complexes with transition metals. wikipedia.org

The combination of these two moieties in one molecule suggests a rich potential for biological activity and synthetic utility. The N-aryl substitution on the succinimide ring, as seen in 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile, is a common strategy to generate compounds with targeted biological effects. researchgate.net

Overview of Research Trajectories for N-Substituted Succinimides and Substituted Benzonitriles

Current research into N-substituted succinimides continues to expand upon their known biological activities. A primary focus is the synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets. Researchers are actively exploring N-aryl succinimides for their potential as anticancer agents, with studies focusing on their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov Furthermore, the development of succinimide-based compounds as anti-Alzheimer's agents is an active area, targeting pathways like cholinesterase inhibition. nih.gov Synthetic methodologies are also evolving, with an emphasis on creating more efficient and environmentally friendly ("green") methods for producing N-substituted succinimides in high yields. researchgate.netijcps.org

Table 1: Biological Activities of N-Substituted Succinimide Derivatives This table is for illustrative purposes and showcases a range of activities reported for the broader class of compounds.

| Compound Class | Biological Activity Investigated | Therapeutic Area |

|---|---|---|

| N-Aryl Succinimides | Anticonvulsant, Anticancer | Neurology, Oncology |

| N-Benzyl Succinimides | Antibacterial, Antifungal | Infectious Disease |

| Succinimide-Thiazole Hybrids | Anti-inflammatory | Immunology |

| Trifluoromethylated Succinimides | Anticancer | Oncology |

Research on substituted benzonitriles is similarly dynamic. In medicinal chemistry, there is a strong trend towards incorporating the benzonitrile group into molecules designed to be highly specific enzyme inhibitors. nih.gov The nitrile's ability to form strong interactions with target proteins makes it valuable in structure-based drug design. sioc-journal.cn For example, recent drug approvals have included benzonitrile-containing molecules for treating breast cancer and chronic myeloid leukemia. nih.gov Beyond pharmaceuticals, substituted benzonitriles are being investigated for applications in materials science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) due to their electronic and photophysical properties. ontosight.ai Synthetic chemists are also developing novel catalytic methods, such as copper-catalyzed cyanations, to produce substituted benzonitriles more efficiently. researchgate.net

Table 2: Applications of Substituted Benzonitrile Derivatives This table highlights the diverse research and application areas for this class of compounds.

| Application Area | Specific Use / Research Focus | Key Property |

|---|---|---|

| Pharmaceuticals | Enzyme Inhibition (e.g., Kinase inhibitors) | Hydrogen Bonding, Polarity |

| Agrochemicals | Synthesis of Herbicides and Pesticides | Biological Activity |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Electronic and Optical Properties |

| Organic Synthesis | Versatile Chemical Precursor | Reactivity of Nitrile Group |

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTMDICSVDXPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876652 | |

| Record name | m-Cyano-N-phenylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure Elucidation and Spectroscopic Characterization of 3 2,5 Dioxopyrrolidin 1 Yl Benzonitrile and Analogues

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy offer complementary information, which, when combined, provides a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is expected to show distinct signals corresponding to the succinimide (B58015) and benzonitrile (B105546) moieties. The four protons on the succinimide ring are chemically equivalent and are anticipated to appear as a sharp singlet. The aromatic protons of the 1,3-disubstituted benzene (B151609) ring would present as a more complex set of multiplets in the downfield region of the spectrum, reflecting their distinct chemical environments and spin-spin coupling interactions.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include those for the two equivalent carbonyl carbons of the imide, the nitrile carbon, the two equivalent methylene (B1212753) carbons of the succinimide ring, and the six distinct aromatic carbons of the benzonitrile ring. The specific chemical shifts are influenced by the electron-withdrawing nature of the cyano and imide groups.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Succinimide CH₂ | ~2.9 | Singlet (s) |

| Aromatic CH | 7.6 - 8.0 | Multiplet (m) | |

| ¹³C | Succinimide CH₂ | ~28 | - |

| Aromatic C-CN / C-N | ~112 / ~133 | - | |

| Aromatic CH | ~130 - 138 | - | |

| Imide C=O | ~176 | - | |

| Nitrile C≡N | ~117 | - |

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile, with a molecular formula of C₁₁H₈N₂O₂, HRMS analysis would be used to verify its exact mass. The theoretical monoisotopic mass can be calculated with high precision, and experimental results from HRMS are expected to match this value to within a few parts per million (ppm), confirming the compound's formula.

| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ | Expected Ion |

|---|---|---|

| C₁₁H₈N₂O₂ | 201.0659 | [M+H]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile would be dominated by strong absorptions from the imide and nitrile groups. The two carbonyl groups of the succinimide ring typically show strong, distinct stretching bands. The nitrile group's C≡N stretch appears as a sharp band of medium intensity. Aromatic C-H and C=C stretching vibrations would also be visible.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Imide (C=O) | Asymmetric & Symmetric Stretching | 1780 - 1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Crystallographic Analysis and Solid-State Structural Investigations

X-ray Diffraction Studies of Succinimide-Benzonitrile Hybrid Structures

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. Although the specific crystal structure of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is not publicly available, analysis of closely related analogues, such as N-(3-hydroxyphenyl)succinimide, provides significant insight into the expected structural features. nih.gov For such N-aryl succinimides, crystallographic studies reveal key details about the molecular geometry and packing. nih.gov

The data obtained from an X-ray diffraction experiment on a suitable single crystal allows for the determination of the unit cell parameters, the crystal system, and the space group, which collectively describe the symmetry and repeating pattern of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₀H₉NO₃ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.432 (2) |

| b (Å) | 7.6567 (14) |

| c (Å) | 10.115 (2) |

| β (°) | 98.688 (7) |

| Volume (ų) | 875.2 (3) |

| Z | 4 |

Conformational Analysis and Intermolecular Interactions in Crystal Lattices

Crystallographic data is crucial for understanding the molecule's conformation and the non-covalent interactions that dictate its packing in the solid state. In N-aryl succinimides, a key conformational feature is the dihedral angle between the plane of the succinimide ring and the plane of the attached aromatic ring. nih.gov For the analogue N-(3-hydroxyphenyl)succinimide, this angle is 53.9 (1)°, indicating a significantly twisted, non-planar conformation. nih.gov A similar twisted geometry would be expected for 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile.

The crystal packing is stabilized by a network of intermolecular interactions. While the nitrile analogue lacks the hydroxyl group for classical hydrogen bonding, interactions such as weak C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions between aromatic rings, would likely play a significant role in stabilizing its crystal lattice. nih.govnih.gov In the case of N-(3-hydroxyphenyl)succinimide, the packing is dominated by strong O-H···O hydrogen bonds that link molecules into chains, which are further connected by C-H···π interactions. nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O3—H3···O1ⁱ | 0.94(4) | 1.79(4) | 2.716(2) | 169(3) |

| Symmetry code: (i) x, y-1, z. |

Reactivity and Reaction Mechanisms of 3 2,5 Dioxopyrrolidin 1 Yl Benzonitrile and Its Derivatives

Reactivity Profile of the Pyrrolidine-2,5-dione Ring System

The pyrrolidine-2,5-dione ring, a cyclic imide, is characterized by two electrophilic carbonyl carbons and a nitrogen atom whose lone pair is delocalized across both carbonyl groups. This electronic arrangement is central to its reactivity.

Nucleophilic and Electrophilic Pathways

The primary mode of reaction for the succinimide (B58015) ring involves nucleophilic attack at the carbonyl carbons. The partial positive charge on these carbons makes them susceptible to a variety of nucleophiles. In the context of N-aryl succinimides, the electron-withdrawing nature of the 3-cyanophenyl group attached to the nitrogen atom enhances the electrophilicity of these carbonyl centers. This occurs because the cyanophenyl group pulls electron density from the imide nitrogen, reducing its ability to donate to the carbonyls and thus making them more electron-deficient.

Common nucleophilic reactions include:

Aminolysis: Reaction with primary or secondary amines leads to the opening of the imide ring to form amide derivatives.

Hydrolysis: In the presence of acid or, more commonly, base, the ring can be opened to yield a succinamic acid derivative. acs.org Under alkaline conditions, this ring-opening is a well-documented reaction for succinimides. acs.org Studies on succinimidyl esters show that hydrolysis can be a significant competing reaction with aminolysis in aqueous environments. researchgate.netacs.orgacs.org

Reaction with other nucleophiles: Reagents like hydroxylamine (B1172632) can also react with N-substituted succinimides, resulting in ring opening to form N-hydroxybutaneamide derivatives. mdpi.com

Electrophilic pathways are less common for the succinimide ring itself. However, the nitrogen atom can be involved in reactions, and the α-carbons can be functionalized under specific conditions, though this is less prevalent than reactions at the carbonyl groups. N-halosuccinimides, for example, are used as electrophilic halogenating agents, demonstrating the ring's ability to act as a carrier for electrophiles. mdpi.com

Ring-Opening and Rearrangement Reactions

Ring-opening is the most significant reaction pathway for the pyrrolidine-2,5-dione system under nucleophilic conditions. The stability of the resulting succinimide ring in antibody-drug conjugates (ADCs), a common application of related maleimide (B117702) chemistry, is often a concern, with hydrolysis being a primary degradation pathway. rsc.orgresearchgate.net The reaction mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, breaking the amide bond and opening the ring.

The rate of this ring-opening can be influenced by the substituent on the nitrogen atom. For N-phenylsuccinimide, the ring-opening process is noted to be faster than for non-aromatic N-substituents, an effect attributed to the electron-withdrawing nature of the phenyl ring. acs.org This suggests that the 3-cyanophenyl group in 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile would similarly accelerate ring-opening reactions.

Rearrangement reactions involving the succinimide ring itself are not common. However, rearrangements can be key steps in the synthesis or transformation of related heterocyclic systems, such as the Beckmann rearrangement which converts an oxime to an amide or lactam. byjus.comlibretexts.org

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Hydrolysis (Base-catalyzed) | Aqueous NaOH or KOH | Succinamic acid derivative | acs.org |

| Aminolysis | Primary or secondary amine (e.g., RNH₂) | N-substituted succinamide | researchgate.net |

| Hydroxylaminolysis | Hydroxylamine (NH₂OH) | N-hydroxybutaneamide derivative | mdpi.com |

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile fragment consists of an aromatic ring and a nitrile (-C≡N) functional group. Its reactivity is twofold: reactions involving the nitrile group and substitution reactions on the aromatic ring.

Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. libretexts.orgopenstax.orgaklectures.com This allows for a variety of useful transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. openstax.orgjournals.co.za The reaction proceeds through an amide intermediate (benzamide in this case). askfilo.comdoubtnut.com Basic hydrolysis with aqueous sodium hydroxide, followed by acidification, converts benzonitrile into benzoic acid. brainly.in

Reduction: Nitriles can be reduced to primary amines. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). libretexts.orgopenstax.orgbrainly.in These methods convert the benzonitrile moiety into a benzylamine (B48309) group. rsc.orgcardiff.ac.ukrsc.orgacs.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can attack the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This provides a method for forming a new carbon-carbon bond at the nitrile position.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid | askfilo.cominfinitylearn.comdoubtnut.com |

| Reduction | 1. LiAlH₄ 2. H₂O; or H₂, metal catalyst | Primary amine | brainly.inrsc.org |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone | libretexts.org |

Aromatic Reactivity and Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), substituents on the benzene (B151609) ring affect both the rate of reaction and the position of the incoming electrophile. msu.edu

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. wikipedia.org Consequently, it strongly deactivates the aromatic ring towards electrophilic attack, making it much less reactive than benzene. msu.edulibretexts.org The deactivation is most pronounced at the ortho and para positions, making the nitrile group a meta-director. wikipedia.orglibretexts.orglibretexts.org

Synergistic Reactivity Between the Pyrrolidine-2,5-dione and Benzonitrile Fragments

Influence of Benzonitrile on the Succinimide Ring: The benzonitrile moiety acts as a strong electron-withdrawing group. This effect is transmitted through the N-phenyl bond to the succinimide ring. By pulling electron density from the imide nitrogen, the benzonitrile group enhances the electrophilicity of the succinimide carbonyl carbons. This is expected to increase the rate of nucleophilic attack and subsequent ring-opening compared to an N-alkyl or unsubstituted N-phenyl succinimide. acs.org

Electronic Effects and π-System Interactions

The reactivity of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is profoundly influenced by the electronic effects exerted by the 3-cyanophenyl substituent on the succinimide ring. The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and inductive effects. This withdrawal of electron density deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, it impacts the reactivity of the succinimide moiety.

The nitrogen atom of the succinimide ring possesses a lone pair of electrons that can be delocalized into the phenyl ring, a phenomenon that is enhanced by the electron-withdrawing nature of the cyano group. acs.org This delocalization reduces the electron density on the succinimide nitrogen, making the carbonyl carbons even more electrophilic and thus more susceptible to nucleophilic attack. Consequently, reactions such as hydrolysis or aminolysis of the imide ring are expected to be facilitated in 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile compared to N-alkyl or unsubstituted N-phenyl succinimides.

Intermolecular π-system interactions also play a crucial role in the solid-state structure and solution-phase behavior of this compound and its derivatives. The presence of both a phenyl ring and the planar succinimide ring allows for potential π-π stacking interactions. nih.govnih.gov These noncovalent interactions, where the electron-rich π systems of aromatic rings align, can influence crystal packing, solubility, and the formation of supramolecular assemblies. researchgate.netresearchgate.net The electron-deficient nature of the 3-cyanophenyl ring may favor interactions with electron-rich aromatic systems in other molecules.

| Interaction Type | Contributing Moieties | Consequence |

| Inductive Effect | 3-Cyano Group | Withdrawal of electron density from the phenyl ring and succinimide nitrogen. |

| Resonance Effect | Phenyl Ring and Succinimide Lone Pair | Delocalization of nitrogen's lone pair into the aromatic system. |

| π-π Stacking | Phenyl Ring and Succinimide Ring | Influences solid-state packing and intermolecular associations. nih.govnih.gov |

Steric Considerations and Diastereoselectivity

Steric hindrance is a critical factor in determining the accessibility of the reactive centers in 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile, primarily the electrophilic carbonyl carbons of the succinimide ring. youtube.comlibretexts.orglibretexts.org The N-aryl substituent is bulkier than a simple alkyl group, and its planar nature can shield one face of the succinimide ring, potentially directing the approach of a nucleophile to the less hindered face.

In reactions involving the formation of new stereocenters, such as cycloaddition reactions where the succinimide might act as a dipolarophile, the stereochemical outcome is of significant interest. rsc.orgnih.govlibretexts.orgmdpi.com The diastereoselectivity of such reactions would be influenced by the orientation of the 3-cyanophenyl group. The substituent at the meta position of the phenyl ring is less likely to exert a direct steric influence on the immediate vicinity of the succinimide ring compared to an ortho-substituent. However, it can influence the conformational preferences of the molecule, which in turn can dictate the facial selectivity of an incoming reactant.

| Reaction Type | Potential Steric Influence of 3-Cyanophenyl Group | Expected Outcome |

| Nucleophilic Addition | Shielding of one face of the succinimide ring. | Potential for facial selectivity in the approach of the nucleophile. youtube.com |

| Cycloaddition Reactions | Influence on the preferred conformation and secondary orbital interactions. | Can affect the endo/exo and facial diastereoselectivity of the cycloadducts. rsc.orgmdpi.com |

| Radical Reactions | Direction of the approach of radical species. | May contribute to the stereoselective formation of functionalized succinimide derivatives. nih.gov |

Computational Chemistry and Theoretical Investigations of 3 2,5 Dioxopyrrolidin 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. However, specific studies applying these methods to 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile have not been reported in the searched scientific literature.

Density Functional Theory (DFT) Studies on Electronic Properties

No dedicated Density Functional Theory (DFT) studies detailing the electronic properties—such as dipole moment, polarizability, and electronic energies—of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile could be identified. Such studies would typically involve calculations using specific functionals and basis sets to solve the Schrödinger equation, providing deep insights into the molecule's electronic nature.

Frontier Molecular Orbital (FMO) Analysis

Analysis of Atomic Charges and Electrostatic Potentials

Information regarding the distribution of atomic charges and the molecular electrostatic potential (MEP) for 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is not available in the existing literature. These analyses are vital for identifying electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a lens into the physical movements and conformational changes of atoms and molecules over time. Such data is invaluable for understanding a compound's behavior in different environments, particularly in solution.

Conformational Space Exploration and Energy Minimization

There are no available studies on the conformational analysis or energy minimization of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile. This type of investigation would identify the most stable three-dimensional structures (conformers) of the molecule by calculating the potential energy associated with different spatial arrangements of its atoms.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations can elucidate the behavior of a molecule in a solvent, providing insights into its solvation, stability, and interactions with the surrounding medium. A search for MD simulation studies of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile in any solvent phase yielded no results.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a important computational methodology in modern drug design and medicinal chemistry. nih.gov It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. nih.gov By quantifying how changes in a molecule's physicochemical properties influence its activity, QSAR models serve as predictive tools. These models are instrumental in understanding the mechanisms of drug action, optimizing lead compounds, and designing new molecules with enhanced potency and desired properties, thereby streamlining the drug discovery process. nih.gov

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is an advanced computational technique that explores the relationship between the 3D properties of molecules and their biological activities. nih.gov Unlike traditional QSAR, 3D-QSAR methods provide a more detailed understanding of how the spatial arrangement of atoms and functional groups in a molecule influences its interaction with a biological target. nih.gov The primary goal is to create a robust statistical model that can accurately predict the activity of novel compounds based on their three-dimensional structure. frontiersin.org

The most prevalent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.orgmdpi.com The development of these models for a series of compounds, such as analogs of 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile, typically involves several key steps:

Dataset Selection and Alignment: A dataset of molecules with a common structural scaffold and experimentally determined biological activities is compiled. These molecules are then structurally aligned or superimposed based on their shared features.

Field Calculation: The aligned molecules are placed within a 3D grid. For CoMFA, steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields are calculated at each grid point using a probe atom. frontiersin.org CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of molecular properties. mdpi.com

Model Generation and Validation: A statistical method, most commonly Partial Least Squares (PLS), is employed to generate a linear equation correlating the variations in the calculated field values with the variations in biological activity. nih.gov The resulting model's statistical quality and predictive capability are rigorously assessed using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²_pred) for an external test set of compounds. frontiersin.org

The results of a 3D-QSAR study are often visualized as 3D contour maps. These maps highlight specific regions around the molecular scaffold where modifications are predicted to impact biological activity. For instance, a map might show areas where bulky, electron-withdrawing, or hydrophobic groups would be favorable or unfavorable for activity, guiding the rational design of more potent derivatives. frontiersin.orgmdpi.com

Below is an interactive table presenting hypothetical statistical results from CoMFA and CoMSIA models developed for a series of 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile derivatives.

| 3D-QSAR Model | Parameter | Value | Description |

| CoMFA | q² (Cross-validated r²) | 0.78 | Indicates good internal model robustness. |

| r² (Non-cross-validated r²) | 0.95 | Shows a strong correlation between predicted and actual activity for the training set. | |

| r²_pred (External validation) | 0.88 | Demonstrates excellent predictive power for an external test set. | |

| Steric Field Contribution | 62% | Indicates that steric properties are the dominant factor for activity in this model. | |

| Electrostatic Field Contribution | 38% | Shows a significant contribution from electrostatic properties. | |

| CoMSIA | q² (Cross-validated r²) | 0.81 | Suggests high internal model predictivity. |

| r² (Non-cross-validated r²) | 0.97 | Indicates a very strong correlation for the training set. | |

| r²_pred (External validation) | 0.90 | Shows outstanding predictive ability for new compounds. | |

| Field Contributions | Steric: 35%, Electrostatic: 25%, Hydrophobic: 28%, H-Bond Donor: 7%, H-Bond Acceptor: 5% |

A pharmacophore is defined as the spatial arrangement of essential molecular features that are responsible for a molecule's biological activity by governing its recognition and interaction with a specific target receptor. dergipark.org.trresearchgate.net Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the key interaction points between a ligand, such as 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile, and its biological target. dovepress.com Common pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and charged centers. nih.gov

Pharmacophore models can be generated through two primary approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. The model is created by superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. researchgate.net

Structure-Based Modeling: When the crystal structure of the ligand-target complex is available, a pharmacophore model can be derived directly from the key interactions observed in the binding site. researchgate.net

Once developed and validated, a pharmacophore model serves multiple purposes. It can be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that match the pharmacophoric features and are therefore potential new hits. nih.gov This process is known as pharmacophore-based virtual screening. nih.gov

Furthermore, pharmacophore models provide crucial insights into the specific nature of ligand-target interactions. nih.gov Each feature in the model corresponds to a complementary interaction point within the target's binding pocket. For example, an HBD feature on the ligand implies the presence of an HBA group (e.g., a carbonyl oxygen) in the receptor active site, while a hydrophobic feature suggests interaction with nonpolar amino acid residues. nih.gov This understanding is vital for designing molecules with improved binding affinity and selectivity.

The following interactive table outlines a hypothetical pharmacophore model for an inhibitor of a target protein, illustrating the types of features and their geometric constraints that would be identified for a compound like 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile.

| Feature ID | Feature Type | X Coordinate (Å) | Y Coordinate (Å) | Z Coordinate (Å) | Radius (Å) |

| AR1 | Aromatic Ring | 5.2 | 11.4 | 20.1 | 1.5 |

| HBA1 | Hydrogen Bond Acceptor | 3.8 | 10.5 | 22.3 | 1.2 |

| HBA2 | Hydrogen Bond Acceptor | 7.1 | 12.9 | 18.5 | 1.2 |

| HY1 | Hydrophobic | 8.9 | 15.0 | 21.7 | 1.8 |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3 2,5 Dioxopyrrolidin 1 Yl Benzonitrile Scaffolds

Structural Modifications of the Benzonitrile (B105546) Moiety

The N-aryl substituent of the succinimide (B58015) core, in this case, the 3-cyanophenyl group, is a primary target for structural modification to probe its influence on molecular interactions and subsequent biological effects.

Positional Isomers and Substituent Effects on the Phenyl Ring (e.g., 2-, 4-substitution)

The position of the nitrile group and the introduction of other substituents on the phenyl ring are critical determinants of a compound's pharmacological profile. Shifting the cyano group from the meta- (3-) position to the ortho- (2-) or para- (4-) position creates positional isomers with distinct electronic and steric properties, which can significantly alter receptor binding or enzyme inhibition.

Furthermore, the introduction of various substituents—such as halogens, alkyl, or alkoxy groups—at the remaining positions of the phenyl ring allows for a systematic investigation of SAR. For instance, in related N-arylpyrrolidine-2,5-dione series developed as anticonvulsants, the position of a chlorine substituent was found to be crucial; moving it from the meta-position to the ortho- or para-position led to a decrease in anticonvulsant activity. researchgate.net Similarly, the introduction of electron-donating groups like methyl or methoxy (B1213986) groups also resulted in diminished activity. researchgate.net In studies on N-phenylmaleimides, both electron-donating and electron-withdrawing substituents on the aromatic ring were found to decrease antibacterial activity, suggesting that steric factors may play a dominant role in the observed biological effects. nih.gov These findings highlight the sensitivity of the scaffold's activity to the electronic and steric landscape of the phenyl ring.

| Ring Position | Substituent Type | General Effect on Activity (in related scaffolds) | Reference |

| Ortho/Para | Halogen (e.g., Cl) | Often decreased compared to meta-substitution | researchgate.net |

| Any | Electron-donating (e.g., CH₃, OCH₃) | Generally leads to decreased activity | researchgate.net |

| Any | Electron-withdrawing (e.g., NO₂) | Can decrease activity, possibly due to steric effects | nih.gov |

| Para | Cyano (CN) | Creates the 4-substituted positional isomer, altering binding orientation | acs.org |

Table 1: Influence of Phenyl Ring Substitution on Biological Activity in Related N-Aryl Imide Scaffolds.

Incorporation of Other Aromatic and Heteroaromatic Systems

Bioisosteric replacement of the benzonitrile moiety with other aromatic or heteroaromatic systems is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while potentially discovering new biological activities. nih.gov This involves substituting the 3-cyanophenyl ring with other cyclic systems, including but not limited to, pyridine (B92270), pyrimidine, pyrazole, furan, and thiazole (B1198619). nih.gov

The synthesis of such analogues often involves coupling the desired aromatic or heteroaromatic amine with succinic anhydride (B1165640) or a related precursor. For example, methods for the synthesis of α-heteroaryl pyrrolidines demonstrate the feasibility of incorporating a wide array of pharmaceutically relevant heterocycles. nih.gov The biological activity of the resulting compounds is highly dependent on the nature of the introduced ring system. nih.gov Studies on nicotinic acid and pyridazine (B1198779) derivatives, for example, have yielded compounds with significant analgesic and anti-inflammatory activities. nih.gov This approach allows for the exploration of a vast chemical space, aiming to optimize interactions with biological targets.

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

| Benzonitrile | Pyridine | Introduces a basic nitrogen atom, alters H-bonding capacity | nih.govnih.gov |

| Benzonitrile | Thiazole | Modulates electronic properties and metabolic stability | nih.gov |

| Benzonitrile | Furan | Can serve as a hydrogen bond acceptor | nih.gov |

| Benzonitrile | Pyrazole | Offers different vector for substituent placement | nih.gov |

Table 2: Examples of Bioisosteric Replacements for the Benzonitrile Moiety.

Functionalization and Derivatization of the Pyrrolidine-2,5-dione Ring

The pyrrolidine-2,5-dione (succinimide) ring itself offers multiple sites for modification, particularly at the C-3 and C-4 positions. These modifications can introduce new functional groups, stereocenters, and diverse substituents, profoundly impacting the molecule's three-dimensional shape and biological function.

Substitution Patterns at C-3 and C-4 Positions

Introducing substituents at the C-3 and C-4 positions of the succinimide ring is a key strategy for generating structural diversity. The synthesis of these derivatives often begins with substituted maleimides or itaconimides. Subsequent reactions, such as Michael additions or cycloadditions, can install a wide array of functional groups.

Recent advances have enabled the stereodivergent synthesis of 3,4-disubstituted succinimides, allowing access to all four possible stereoisomers from a common precursor. researchgate.netresearchgate.net This is particularly important as the specific stereochemistry (e.g., syn vs. anti configuration) can be critical for biological activity. Methodologies such as rhodium-catalyzed asymmetric transfer hydrogenation have proven effective for this purpose. researchgate.net Furthermore, asymmetric [3+2]-cyclization reactions have been developed to construct chiral 3,4-diaminopyrrolidine-2,5-diones, introducing nitrogen-based functionality at these positions. rsc.org

| Substitution Pattern | Synthetic Approach | Key Features | Reference |

| 3-Substituted | Stetter Reaction | Addition of aldehydes to itaconimides | acs.org |

| 3,4-Disubstituted (syn and anti) | Asymmetric Transfer Hydrogenation | Stereodivergent; access to all stereoisomers | researchgate.netresearchgate.net |

| 3,4-Disubstituted | Rearrangement of Coumarins | Novel route from 3-substituted coumarins | mdpi.com |

| 3,4-Diamino | Asymmetric [3+2]-Cyclization | Construction of chiral diamino derivatives | rsc.org |

Table 3: Synthetic Strategies for C-3 and C-4 Substitution of the Pyrrolidine-2,5-dione Ring.

Introduction of Alkyl, Aryl, and Heterocyclic Substituents

A vast array of substituents can be appended to the C-3 and/or C-4 positions of the succinimide ring, each imparting unique properties to the parent molecule. The introduction of simple alkyl chains, bulky aryl groups, or complex heterocyclic systems can influence everything from lipophilicity to target-specific interactions.

Aryl Substituents: The synthesis of 3-aryl-pyrrolidine-2,5-diones can be achieved through various multi-component reactions or cycloaddition strategies. documentsdelivered.comresearchgate.net These derivatives are often explored for their biological activities, including antiglycation properties. researchgate.net

Heterocyclic Substituents: The incorporation of heterocyclic rings has led to the discovery of potent bioactive compounds. For example, derivatives bearing a 3-(benzo[d]isoxazol-3-yl) group have shown significant anticonvulsant activity. researchgate.net Similarly, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure and antinociceptive agents. nih.gov Other heterocycles like thiazole have also been successfully incorporated into the succinimide scaffold. researchgate.netmdpi.com

These examples underscore the value of installing diverse substituents on the succinimide core to tune the pharmacological profile.

| Substituent at C-3 | Synthetic Precursor/Method | Example Application/Activity | Reference |

| Benzo[d]isoxazolyl | From 3-(benzo[d]isoxazol-3-yl)acetic acid | Anticonvulsant | researchgate.net |

| Benzo[b]thiophenyl | From 2-(benzo[b]thiophen-2-yl)acetic acid | Antiseizure, Antinociceptive | nih.gov |

| Aryl | 1,3-Dipolar Cycloaddition | Antiglycation | researchgate.net |

| Thiazole | Hantzsch Thiazole Synthesis on precursor | Antimycobacterial | researchgate.net |

Table 4: Examples of Alkyl, Aryl, and Heterocyclic Substituents on the Pyrrolidine-2,5-dione Ring.

Chiral Synthesis and Enantiomeric Purity Assessment

When substituents are introduced at the C-3 or C-4 positions, one or two chiral centers are created. The enantiomers of a chiral molecule often exhibit different biological activities and metabolic profiles. Therefore, the development of asymmetric syntheses to obtain enantiomerically pure succinimide derivatives is of paramount importance.

A variety of catalytic systems have been employed to achieve high enantioselectivity. These include:

Organocatalysis: Chiral amines or bifunctional guanidines can catalyze reactions like Michael additions to maleimides, yielding densely substituted chiral succinimides. rsc.orgrsc.org

Metal Catalysis: Transition metals such as rhodium, copper, and palladium are used in enantioselective hydrogenations, hydroaminations, and coupling reactions to produce chiral pyrrolidine (B122466) and succinimide structures. nih.govresearchgate.net Cooperative catalysis, for instance using a rhodium complex with a chiral phosphoric acid, has enabled enantioselective three-component reactions to assemble chiral 3,3-disubstituted succinimides. rsc.org

Once synthesized, the enantiomeric purity of the products must be rigorously assessed. Standard methods for this include high-performance liquid chromatography (HPLC) using chiral stationary phases, capillary electrophoresis with chiral selectors, and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. researchgate.net These techniques are essential for confirming the success of an asymmetric synthesis and for providing enantiomerically pure compounds for biological evaluation.

| Asymmetric Method | Catalyst Type | Reaction Type | Reference |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium Complex | Dynamic Kinetic Resolution | researchgate.net |

| Conjugate Addition | Chiral Organocatalyst (e.g., prolinol derivative) | Michael Addition | rsc.org |

| [3+2]-Cyclization | Chiral Bifunctional Guanidine | Cycloaddition | rsc.org |

| Three-Component Reaction | Rh₂(OAc)₄ + Chiral Phosphoric Acid | Cooperative Catalysis | rsc.org |

| Intramolecular Hydroamination | Chiral Copper Complex | Hydroamination/Cyclization | nih.gov |

Table 5: Overview of Chiral Synthesis Strategies for Substituted Succinimides.

Linker Chemistry and Bridging Group Variations

The strategic modification of linker units connecting the core 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile scaffold to other chemical moieties is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Variations in linker length, rigidity, and polarity can significantly influence a compound's solubility, membrane permeability, metabolic stability, and interaction with its biological target.

In the development of derivatives based on the succinimide core, a common feature of 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile, various linker types have been explored to connect the core to different pharmacophoric groups. These linkers can be broadly categorized into alkyl, aryl, and those containing heteroatoms, each imparting distinct properties to the resulting molecules.

Alkyl Linkers: Simple alkyl chains are often employed to introduce flexibility and systematically vary the distance between two key structural motifs. For instance, in the synthesis of certain anticonvulsant agents, a methylene (B1212753) carbon linker has been utilized. nih.gov However, to enhance the biological activity spectrum, this has been replaced with more complex linkers like an acetamide (B32628) fragment, which was found to extend the anticonvulsant activity. nih.gov

Aryl and Heteroaryl Linkers: Aryl groups, such as phenyl rings, can be incorporated as part of the linker to introduce rigidity and specific spatial orientations. In some designs, a thiophene (B33073) ring, a heteroaryl structure, is incorporated into the pharmacophore, which has been shown to be important for blood-brain barrier penetration and anticonvulsant activity in certain contexts. nih.gov

The strategic selection and design of these linkers are paramount in optimizing the therapeutic potential of derivatives of the 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile scaffold.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile scaffold, SAR investigations provide critical insights for optimizing potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

The interaction of a molecule with its biological receptor is a key determinant of its pharmacological effect. SAR studies in this area focus on how modifications to the 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile scaffold and its derivatives affect their binding affinity and functional activity at various receptors.

Key structural features often investigated include:

Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly impact receptor binding. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing interactions with the receptor's binding pocket. researchgate.net

Modifications of the Pyrrolidine-2,5-dione Ring: Changes to the succinimide ring, such as substitution at the 3-position, can affect the compound's conformation and its fit within the receptor.

Nature of the Linker: As discussed in section 6.3.1, the linker connecting the core scaffold to other moieties plays a crucial role. Its length, flexibility, and chemical nature can dictate the optimal orientation for receptor engagement. nih.gov

For example, in the development of ligands for G-protein coupled receptors (GPCRs), subtle changes to the chemical structure can lead to significant differences in binding affinity and whether the compound acts as an agonist, antagonist, or allosteric modulator. nih.gov SAR studies have shown that for certain receptor types, specific hydrophobic or hydrogen-bonding interactions are critical for high-affinity binding. mdpi.com The spatial arrangement of functional groups is also paramount, as stereoisomers of the same compound can exhibit vastly different receptor affinities and functional activities. mdpi.com

| Compound Modification | Observed Effect on Receptor Binding/Activity | Potential Rationale |

|---|---|---|

| Addition of electron-withdrawing group to phenyl ring | Increased binding affinity for a specific receptor. researchgate.net | Enhanced electrostatic interactions with receptor residues. |

| Introduction of a bulky substituent on the succinimide ring | Decreased binding affinity. | Steric hindrance preventing optimal fit in the binding pocket. |

| Elongation of the alkyl linker | Altered agonist/antagonist profile. nih.gov | Repositions a key pharmacophore, leading to different functional responses. |

| Change in stereochemistry (e.g., R vs. S enantiomer) | Significant difference in binding affinity. mdpi.com | Only one enantiomer can achieve the correct orientation for optimal receptor interaction. |

Derivatives of the 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile scaffold have also been investigated for their potential as enzyme inhibitors. SAR studies in this context aim to identify the structural features that contribute to potent and selective inhibition of target enzymes.

Key findings from such studies often highlight:

The importance of specific functional groups for interacting with the enzyme's active site. For instance, the presence of a catechol group in the B-ring, a double bond between C2 and C3, and a ketone group at C4 of the C-ring were found to be crucial for the ACE inhibitory activity of certain flavonoids. scienceopen.com

The influence of substituents on the molecule's ability to form key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the active site. nih.gov

For example, in a study of benzamidine (B55565) derivatives as acrosin inhibitors, all tested compounds were more potent than the parent compound, with one derivative showing outstanding potency due to specific structural modifications. nih.gov Similarly, studies on flavonoid derivatives as inhibitors of angiotensin-converting enzyme (ACE) have identified key structural elements required for potent inhibitory activity. scienceopen.com

| Compound Series | Target Enzyme | Key SAR Finding | Reference |

|---|---|---|---|

| Benzamidine derivatives | Acrosin | Specific substitutions led to a significant increase in inhibitory potency compared to the parent compound. | nih.gov |

| Flavonoids | Angiotensin-Converting Enzyme (ACE) | The combination of a catechol group, a C2-C3 double bond, and a C4 ketone group enhanced inhibitory activity. | scienceopen.com |

| 1,3-Dihydro-1,3-dioxoisoindole derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Certain derivatives showed higher enzyme inhibition activity than the standard drug, galantamine. | researchgate.net |

The succinimide ring, a core component of 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile, is a well-known pharmacophore in several antiepileptic drugs. Consequently, derivatives of this scaffold have been extensively studied for their anticonvulsant properties. SAR studies in this area are crucial for developing new antiepileptic drugs with improved efficacy and safety profiles.

Research has shown that the anticonvulsant activity of these compounds can be significantly influenced by:

Substitutions on the succinimide ring: The presence and nature of substituents at the 3-position of the pyrrolidine-2,5-dione ring are critical. For example, the introduction of a 2-chlorophenyl or 3-chlorophenyl group at this position has been explored in the synthesis of potential anticonvulsant agents. mdpi.com

The nature of the N-substituent: The group attached to the nitrogen atom of the succinimide ring plays a vital role. Often, an acetamide moiety is incorporated, which can be further modified. nih.govnih.govnih.gov The SAR analysis of some pyrrolidine-2,5-dione derivatives revealed that an acetamide moiety may broaden the anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

In one study, a series of 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-diphenyl-propionamides were synthesized and evaluated. nih.gov Compound 3q from this series displayed a broad spectrum of activity in preclinical seizure models, suggesting that the presence of the pyrrolidine-2,5-dione ring is important but not essential for anticonvulsant activity. nih.gov Another study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified a compound with robust anticonvulsant activity in multiple animal models, including a model of drug-resistant epilepsy. nih.gov

| Compound Series | Key Structural Feature | Impact on Anticonvulsant Activity | Animal Model | Reference |

|---|---|---|---|---|

| 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides | Presence of pyrrolidine-2,5-dione ring | Important but not indispensable for activity. | MES, scPTZ, 6-Hz seizures | nih.gov |

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Specific substitutions on the core scaffold | Broad-spectrum anticonvulsant properties. | MES, scPTZ, 6-Hz seizures | nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Acetamide linker | May extend anticonvulsant activity in both MES and scPTZ tests. | MES, scPTZ | nih.gov |

The pyrrolidine scaffold is present in numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer effects. nih.gov SAR studies on derivatives of 3-(2,5-dioxopyrrolidin-1-yl)benzonitrile and related structures are aimed at identifying potent and selective anticancer agents. nih.gov

Key SAR insights for anticancer activity include:

The nature of substituents on the pyrrolidine ring: Diverse substitution patterns on the pyrrolidine ring can lead to compounds that regulate various targets, resulting in excellent anti-proliferative activities. nih.gov

The incorporation of other pharmacophores: Hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with other known anticancer moieties, such as the 3,4,5-trimethoxyphenyl group, have been synthesized and evaluated. mdpi.com

For instance, a study on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety showed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced the anticancer activity against human A549 lung epithelial cells. mdpi.com Another review highlights that a variety of synthetic pyrrolidine compounds with derivatizations like spirooxindole and thiazole have shown significant anticancer activity. nih.gov

| Compound Series | Key Structural Modification | Effect on Anticancer Activity | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings | Enhanced anticancer activity. | A549 (lung) | mdpi.com |

| General pyrrolidine derivatives | Derivatization with spirooxindole, thiazole, etc. | Significant anticancer activity. | Various | nih.gov |

| Chalcone derivatives | Presence of an α,β-unsaturated carbonyl group | Cytotoxic effects on lung and colon cancer cells. | A549, H1299 (lung); HCT116, HT29 (colon) | ejmo.org |

Advanced Applications and Research Directions of 3 2,5 Dioxopyrrolidin 1 Yl Benzonitrile and Its Succinimide Containing Analogues

Role as Versatile Synthetic Intermediates and Building Blocks

The unique chemical architecture of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile makes it a highly adaptable building block in organic synthesis. The presence of the succinimide (B58015) and benzonitrile (B105546) functionalities allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecular structures.

Precursors for Complex Organic Synthesis

The succinimide ring system is a well-established pharmacophore found in a variety of biologically active compounds. The stability of the N-substituted succinimide in 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile allows it to be carried through multi-step synthetic sequences. The benzonitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding its synthetic utility. This dual functionality makes it an attractive starting material for the synthesis of heterocyclic compounds and other complex organic molecules. The reactivity of the succinimide ring itself, particularly its susceptibility to ring-opening reactions, provides another avenue for structural elaboration.

Development of Activated Esters and Coupling Reagents

N-Hydroxysuccinimide (NHS) esters are widely recognized as effective activating groups for carboxylic acids, facilitating the formation of amide bonds under mild conditions. wikipedia.org These "activated esters" are crucial in peptide synthesis and bioconjugation chemistry. While 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile itself is not an activated ester, its succinimide moiety is structurally related to N-hydroxysuccinimide. This structural similarity suggests its potential as a precursor for novel coupling reagents. The synthesis of analogues where the succinimide nitrogen is attached to a carboxyl group through the benzonitrile ring could lead to the development of new activated esters with unique reactivity and solubility profiles. The electronic properties of the benzonitrile group could influence the leaving group ability of the succinimide moiety, thereby modulating the reactivity of the activated ester.

Biological and Medicinal Chemistry Research (Excluding Clinical Human Trials and Specific Dosage)

The succinimide and benzonitrile motifs are prevalent in a wide range of pharmacologically active molecules. nih.gov Consequently, 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile and its analogues are valuable tools in drug discovery and chemical biology for probing biological systems and developing novel therapeutic agents.

Design of Pharmacological Probes and Chemical Tools for Target Identification

Pharmacological probes are essential for elucidating the function of biological targets. The development of such tools often requires a modular scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling. The structure of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile offers a platform for the synthesis of such probes. The benzonitrile group can serve as a handle for further functionalization, allowing for the attachment of various tags without significantly altering the core pharmacophore that interacts with the target protein. This approach enables the identification and characterization of novel drug targets.

Development of Ligands for Specific Receptors (e.g., Metabotropic Glutamate (B1630785) Receptors (mGluR5, mGluR4), Androgen Receptors (AR))

The benzonitrile scaffold is a key structural element in ligands for several important receptors. Research has shown that benzonitrile derivatives are effective modulators of metabotropic glutamate receptor 5 (mGluR5), a target for neurological and psychiatric disorders. nih.govnih.gov While direct studies involving 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile are not prevalent, its structural features align with the pharmacophores of known mGluR5 ligands.

More directly, a close analogue, 4-(5-oxopyrrolidin-1-yl)benzonitrile, has been identified as a potent selective androgen receptor modulator (SARM). nih.govresearchgate.net SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects. The discovery of this analogue highlights the potential of the N-aryl succinimide scaffold in the design of novel AR ligands. Further exploration of substitutions on both the succinimide and benzonitrile rings of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile could lead to the development of new SARMs with improved tissue selectivity and pharmacological profiles. To date, there is limited specific information available in the searched literature regarding the direct application of this compound in the development of ligands for mGluR4.

| Receptor Target | Key Structural Motif | Relevance of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile | Representative Research Findings |

|---|---|---|---|

| Androgen Receptor (AR) | 4-(5-oxopyrrolidin-1-yl)benzonitrile | Close structural analogue, suggesting potential as a scaffold for SARMs. | Derivatives of 4-(5-oxopyrrolidin-1-yl)benzonitrile show strong AR binding affinity and anabolic effects with reduced prostate effects. nih.govresearchgate.net |

| Metabotropic Glutamate Receptor 5 (mGluR5) | Benzonitrile | Contains the benzonitrile moiety common to many mGluR5 ligands. | Benzonitrile analogues are candidates for PET imaging agents for mGluR5. nih.gov Various benzonitrile derivatives act as negative allosteric modulators of mGluR5. nih.gov |

| Metabotropic Glutamate Receptor 4 (mGluR4) | - | No direct evidence found in the provided search results. | - |

Investigation of Enzyme Inhibitors (e.g., Matrix Metalloproteinase-2 (MMP-2), Human Epidermal Growth Factor Receptor 2 (HER2))

The succinimide ring is a known pharmacophore in various enzyme inhibitors. nih.gov While direct inhibition of MMP-2 and HER2 by 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile has not been extensively reported, the structural components are relevant to inhibitors of these enzymes. For instance, succinyl hydroxamates are a class of MMP inhibitors, and the succinimide moiety can be considered a bioisostere of the hydroxamate group in certain contexts. nih.gov The pyrrolidine-2,5-dione structure has also been incorporated into derivatives with anti-breast cancer activity, a disease often associated with HER2 overexpression. academiascience.org The development of novel inhibitors for these enzymes could involve using 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile as a starting point for chemical modifications aimed at optimizing interactions with the enzyme active sites.

| Enzyme Target | Relevant Structural Motifs in Inhibitors | Potential Role of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile | Related Research Findings |

|---|---|---|---|

| Matrix Metalloproteinase-2 (MMP-2) | Succinyl hydroxamates, Carboxylate-type inhibitors | The succinimide ring could serve as a scaffold for developing non-hydroxamate MMP inhibitors. | Succinyl hydroxamates show selectivity for MMP-2 inhibition. nih.gov Carboxylate-containing peptides have been identified as selective MMP-2 inhibitors. nih.gov |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Pyrrolidine-2,5-dione derivatives | Can be used as a precursor for synthesizing more complex pyrrolidine-2,5-dione derivatives with potential HER2 inhibitory activity. | Pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for anti-breast cancer activity. academiascience.org |

Modulators of Neurotransmitter Transporters (e.g., Excitatory Amino Acid Transporter 2 (EAAT2))

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs). nih.gov The dysfunction of these transporters, particularly EAAT2 which is responsible for the majority of glutamate clearance in the brain, is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.govacs.org An excess of synaptic glutamate leads to excitotoxicity, a process that causes neuronal damage and death. acs.org Consequently, compounds that can positively modulate the activity of EAAT2 are of significant therapeutic interest. nih.gov

Succinimide-containing compounds have emerged as a promising class of EAAT2 modulators. Research has led to the discovery of potent and orally bioavailable EAAT2 enhancers built upon a 2-(2,5-dioxopyrrolidin-1-yl)propanamide scaffold. nist.govresearchgate.net These molecules act as positive allosteric modulators (PAMs), meaning they bind to a site on the transporter distinct from the glutamate binding site, enhancing the transporter's maximum rate of glutamate uptake without altering its affinity for glutamate. nih.gov This mechanism allows for the potentiation of glutamate clearance, thereby reducing excitotoxicity and offering neuroprotection. nih.gov

One notable example, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, known as (R)-AS-1, has demonstrated potent antiseizure activity in preclinical models, highlighting the therapeutic potential of this chemical class. nist.govrsc.org The development of such compounds represents an innovative strategy for treating conditions driven by glutamate excitotoxicity, including drug-resistant epilepsy. nist.govorganic-chemistry.org

| Compound | Structure | Reported Activity | Reference |

|---|---|---|---|

| (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | A succinimide derivative with a propanamide linker and a benzyl (B1604629) group. | Orally bioavailable EAAT2 modulator with potent antiseizure activity in vivo. | nist.gov |

| GT949 | An early generation piperazine-based EAAT2 PAM. | Demonstrated neuroprotective properties in vitro against glutamate-mediated excitotoxicity by increasing the rate of glutamate clearance. | nih.gov |

| Pyridazine (B1198779) Derivatives | Small-molecule compounds developed to activate EAAT2 translation. | Increase EAAT2 protein levels rapidly in vivo, offering a different mechanism to enhance glutamate transport. | acs.org |

Broad Utility as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological receptors or enzymes through modification of its structure. nih.gov These core structures appear in a multitude of drugs and bioactive compounds, demonstrating their versatility and utility in drug design. The succinimide ring is widely recognized as such a privileged scaffold. nih.gov

Succinimide derivatives exhibit an extensive range of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. nih.gov The well-known antiepileptic drugs ethosuximide (B1671622), phensuximide, and methsuximide (B1676420) are all based on the succinimide core, underscoring its historical and ongoing importance in treating neurological disorders. nih.gov The structural rigidity and synthetic tractability of the succinimide ring allow for the systematic introduction of various substituents, enabling chemists to fine-tune the compound's properties to interact with specific biological targets. nih.gov

The molecule 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile itself combines the succinimide scaffold with a benzonitrile group. The benzonitrile moiety is also a versatile component in medicinal chemistry, often used as a precursor for other functional groups or as a key interacting element with biological targets. epfl.ch The combination of these two pharmacologically relevant motifs within a single molecule provides a platform for developing new therapeutic agents targeting a wide array of diseases, from central nervous system disorders to cancer. nih.govnih.gov

Applications in Materials Science

Integration into Functional Polymer Architectures

The succinimide moiety is a valuable component in the design of advanced functional polymers. Polysuccinimide (PSI) is a prime example, serving as a biocompatible and biodegradable thermal polymer of aspartic acid. frontiersin.org PSI is often used as a precursor to create a variety of poly(aspartamide) derivatives. researchgate.net These polymers are notable for their applications in the biomedical field, such as in the fabrication of drug delivery systems, hydrogels, and scaffolds for tissue engineering. frontiersin.org The succinimide rings within the polymer backbone are susceptible to nucleophilic ring-opening reactions, which allows for the straightforward functionalization of the polymer with various molecules, including drugs or targeting ligands, to create tailored biomaterials. researchgate.net

Furthermore, succinimide derivatives can be incorporated into other polymer systems, such as epoxy resins, where they act as curing agents or crosslinkers to enhance the thermal stability and mechanical properties of the final material. researchgate.net Recent research has also explored the "upcycling" of waste polyesters like poly(succinates) into value-added N-substituted succinimides using catalytic processes, highlighting a sustainable approach to chemical manufacturing that leverages the succinimide structure.

Exploration in Optoelectronic and Supramolecular Materials

The application of N-aryl succinimides, such as 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile, in optoelectronics is an emerging area of research. These molecules combine a succinimide unit with a π-conjugated aromatic system (the benzonitrile group), a common feature in materials designed for optoelectronic applications. Research on related N-aryl succinimide derivatives has demonstrated that these compounds can possess interesting photophysical properties, such as fluorescence. For instance, N-anthryl succinimide derivatives have been studied for their fluorescence energy transfer capabilities, which are dependent on the molecular geometry. frontiersin.org This suggests that by carefully selecting the aromatic substituent, it may be possible to tune the light-absorbing and emitting properties of these compounds for use in devices like organic light-emitting diodes (OLEDs).

Additionally, the synthesis of conjugated polymers incorporating N-phenyl succinimide and thiophene (B33073) has been reported, with such materials being explicitly noted for their potential in optoelectronic devices. researchgate.net In the realm of supramolecular chemistry, the distinct polarity of the succinimide ring, with its two carbonyl groups, and the aromatic nature of the benzonitrile substituent allow for participation in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions are the basis for the self-assembly of molecules into larger, ordered structures, a key principle in the design of advanced functional materials.

Catalytic Applications and Environmental Chemistry Potential

Role in Organic Catalysis and Reaction Optimization

Succinimide derivatives have found significant utility in the field of organic catalysis, both as catalysts themselves and as key reagents in reaction optimization. A notable advancement is the development of succinimide-based ionic liquids (SIILs). frontiersin.org These compounds can act as highly efficient, dual-purpose solvent-catalysts for chemical transformations. For example, specific SIILs have been shown to effectively catalyze the conversion of carbon dioxide and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones under mild, solvent-free conditions, presenting a greener alternative to conventional catalytic systems. frontiersin.org

The succinimide anion in these ionic liquids plays a crucial role in the catalytic cycle. frontiersin.org In addition to their role in ionic liquids, succinimide derivatives can act as co-catalysts in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, where they can improve reaction yields. researchgate.net The succinimide scaffold is also a versatile building block in organic synthesis, used to create a wide array of more complex molecules through reactions like Michael additions. The development of efficient, high-yield synthetic routes to various N-substituted succinimides is an active area of research, aimed at optimizing processes and reducing environmental impact by, for example, using water as a solvent.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile |

| (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] |

| 2-aminobenzonitrile |

| Ethosuximide |

| Glutamate |

| GT949 |

| Methsuximide |

| N-anthryl succinimide |

| Phensuximide |

| Poly(aspartamide) |

| Polysuccinimide (PSI) |

| Quinazoline-2,4(1H,3H)-dione |

Potential in Environmental Remediation Technologies

While direct research on the environmental remediation applications of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is not extensively documented, the inherent chemical reactivity of the succinimide ring system, a core feature of this molecule and its analogues, suggests a number of promising avenues for exploration in environmental science. The potential utility of these compounds is rooted in the reactivity of the cyclic imide group, which can participate in various chemical transformations, making them candidates for the development of novel materials and processes for pollution control and waste management.

The primary areas of potential application for succinimide-containing compounds in environmental remediation can be broadly categorized into the development of functional polymers for pollutant removal and the chemical recycling of plastic waste. These applications leverage the ability of the succinimide group to be incorporated into polymer backbones and its susceptibility to ring-opening reactions, which can be harnessed for controlled degradation or modification.

One of the most significant potential applications lies in the design of specialized polymers for the adsorption of pollutants from contaminated water and soil. numberanalytics.com Polymers containing succinimide moieties could be engineered to have a high affinity for specific contaminants, such as heavy metals or organic pollutants. mdpi.com The lone pair of electrons on the nitrogen atom and the carbonyl oxygen atoms of the succinimide ring can act as coordination sites for metal ions, suggesting a potential role for these materials in the treatment of industrial wastewater. nih.gov

Furthermore, the ability to modify the succinimide ring through chemical reactions opens up possibilities for creating "smart" polymers that can release adsorbed pollutants in a controlled manner for recovery and recycling. This approach aligns with the principles of a circular economy, where waste materials are repurposed into valuable resources.

Another promising area of research is the role of succinimide-containing compounds in the chemical upcycling of plastic waste. Recent studies have demonstrated that polyesters can be chemically transformed into N-substituted succinimides. researchgate.netresearchgate.net This process not only provides a method for degrading waste plastics but also converts them into valuable chemical feedstocks. While not a direct application of 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile as a remediation agent, this research highlights the central role of the succinimide functional group in strategies aimed at mitigating plastic pollution.

The biodegradability of certain polymers derived from succinimide precursors, such as polysuccinimide (PSI), further underscores their environmental potential. researchgate.net PSI and its derivatives are water-soluble and can be hydrolyzed into non-toxic amino acids, making them attractive candidates for the development of environmentally benign materials. This intrinsic biodegradability is a significant advantage over many conventional polymers that persist in the environment for long periods.

The table below summarizes the potential environmental remediation applications of succinimide-containing compounds, based on the properties of the succinimide functional group.

| Potential Application Area | Relevant Properties of Succinimide Moiety | Examples of Potential Technologies |

| Pollutant Adsorption | - Coordination sites for heavy metal ions. nih.gov- Potential for functionalization to target specific organic pollutants. | - Development of succinimide-based resins for water treatment.- Creation of functionalized membranes for selective pollutant removal. |

| Chemical Recycling of Plastics | - Formation from the degradation of polyesters. researchgate.netresearchgate.net- Reactive handle for further chemical transformations. | - Upcycling of polyester (B1180765) waste into valuable N-substituted succinimides.- Synthesis of new polymers from recycled succinimide monomers. |

| Biodegradable Materials | - Susceptibility to hydrolysis. researchgate.net- Degradation into non-toxic byproducts. | - Development of biodegradable packaging materials.- Use in agricultural applications as controlled-release matrices for fertilizers. |